Trioctylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102529. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trioctylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZAYIKUYWXQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063582 | |

| Record name | Phosphine, trioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor like garlic; [Alfa Aesar MSDS] | |

| Record name | Phosphine, trioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trioctylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4731-53-7 | |

| Record name | Trioctylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4731-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioctylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIOCTYLPHOSPHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, trioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, trioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIOCTYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE0Y037UCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is Trioctylphosphine's chemical formula

An In-depth Technical Guide to Trioctylphosphine

For Researchers, Scientists, and Drug Development Professionals

This compound (TOP) is a tertiary phosphine (B1218219) with the chemical formula C₂₄H₅₁P.[1][2][3] It is a versatile organophosphorus compound widely utilized as a solvent, stabilizing agent, and capping ligand in the synthesis of various nanomaterials, particularly semiconductor nanocrystals or quantum dots.[3][4][5][6] Its long alkyl chains provide excellent solubility in nonpolar organic solvents and confer steric stability to nanoparticles, preventing their aggregation.[1][4][6] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, key experimental protocols, and a representative experimental workflow.

Chemical and Physical Properties

This compound is a colorless, oily liquid with a characteristic garlic-like odor.[1] It is air-sensitive and readily oxidizes to form this compound oxide (TOPO), necessitating handling under inert atmosphere for most applications.[7] Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₅₁P |

| Linear Formula | [CH₃(CH₂)₇]₃P |

| Molecular Weight | 370.64 g/mol |

| CAS Number | 4731-53-7 |

| Appearance | Colorless liquid |

| Boiling Point | 284-291 °C at 50 mmHg |

| 234 °C at 1 mmHg | |

| Density | 0.831 g/mL at 25 °C |

| Refractive Index | n20/D 1.468 |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene). Insoluble in water. |

Experimental Protocols

Synthesis of this compound Selenide (B1212193) (TOPSe) Precursor for Nanocrystal Synthesis

This protocol describes the preparation of a 1 M solution of this compound Selenide (TOPSe), a common selenium precursor for the synthesis of selenide-based quantum dots.

Materials:

-

Selenium powder (Se)

-

This compound (TOP)

-

Inert atmosphere glovebox or Schlenk line

-

Magnetic stirrer and stir bar

-

Vial or flask

Procedure:

-

Inside a glovebox or under an inert atmosphere (e.g., argon or nitrogen), weigh out the desired amount of selenium powder.

-

Add the appropriate volume of this compound to achieve a 1 M concentration. For example, to prepare 10 mL of 1 M TOPSe, dissolve 0.79 g of selenium powder in 10 mL of this compound.

-

Stir the mixture at room temperature until the selenium powder is completely dissolved, resulting in a clear, colorless solution. This indicates the formation of the TOPSe complex.

-

The TOPSe solution is now ready to be used in a "hot-injection" synthesis of metal selenide nanocrystals.

Hot-Injection Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol outlines a general "hot-injection" method for the synthesis of CdSe quantum dots, where this compound is used as a solvent and to prepare the selenium precursor.[6]

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid

-

1-Octadecene (B91540) (ODE)

-

This compound Selenide (TOPSe) solution (prepared as in Protocol 1)

-

Three-neck flask, condenser, heating mantle, thermocouple

-

Syringes

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Preparation of Cadmium Precursor:

-

In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.4 mmol), and 1-octadecene (e.g., 10 mL).

-

Heat the mixture to approximately 150 °C under an inert gas flow with vigorous stirring. Continue heating until the solution becomes clear and colorless, indicating the formation of the cadmium oleate (B1233923) precursor.

-

-

Injection and Growth:

-

Increase the temperature of the cadmium precursor solution to the desired injection temperature (typically between 240-280 °C).

-

Rapidly inject the prepared TOPSe solution into the hot cadmium precursor solution using a syringe. The volume of TOPSe will determine the final size of the quantum dots.

-

Following injection, a rapid color change should be observed, indicating the nucleation and growth of CdSe nanocrystals.

-

The reaction can be allowed to proceed at this temperature for a controlled period to achieve the desired nanocrystal size. Aliquots can be taken at different time points to monitor the growth via UV-Vis spectroscopy.

-

-

Quenching and Purification:

-

To stop the reaction, cool the flask rapidly.

-

Add toluene to the cooled solution to solubilize the quantum dots.

-

Precipitate the CdSe quantum dots by adding methanol and centrifuging the mixture.

-

Discard the supernatant and re-disperse the quantum dot pellet in a nonpolar solvent like toluene. This washing step can be repeated to remove excess reactants.

-

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the hot-injection synthesis of CdSe quantum dots.

Caption: Workflow for Hot-Injection Synthesis of CdSe Quantum Dots.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C24H51P | CID 20851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound oxide synthesis - chemicalbook [chemicalbook.com]

- 4. This compound oxide - Wikipedia [en.wikipedia.org]

- 5. Trioctylphosphine_oxide [chemeurope.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Trioctylphosphine: Properties, Structure, and Applications

This technical guide provides a comprehensive overview of trioctylphosphine (TOP), a versatile organophosphorus compound. Aimed at researchers, scientists, and drug development professionals, this document details its molecular weight, structure, chemical properties, and significant applications, particularly in the synthesis of nanomaterials for potential use in advanced therapeutic and diagnostic systems.

Core Molecular and Physical Properties

This compound is a tertiary phosphine (B1218219) that is widely utilized in coordination chemistry and materials science.[1] It is a colorless, viscous liquid with a characteristic garlic-like odor.[2][3] The long alkyl chains of the octyl groups render the molecule hydrophobic and soluble in many organic solvents.[1][4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₅₁P | [2][5] |

| Molecular Weight | 370.64 g/mol | [2][4][5] |

| Appearance | Colorless viscous liquid | [1][4][6] |

| Odor | Garlic-like | [2][3] |

| Density | 0.831 g/mL | [1][6][7] |

| Boiling Point | 284-291 °C at 50 mmHg | [1][6] |

| CAS Number | 4731-53-7 | [2] |

| IUPAC Name | Trioctylphosphane | [2] |

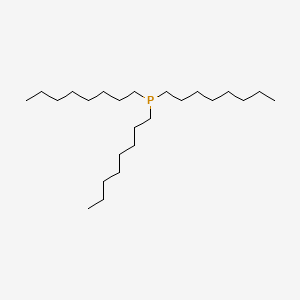

Molecular Structure

This compound consists of a central phosphorus atom bonded to three n-octyl chains.[8] The phosphorus atom has a lone pair of electrons, which is responsible for its nucleophilic character and its ability to act as a ligand in coordination complexes.[1] The molecule adopts a pyramidal geometry around the phosphorus atom, as predicted by VSEPR theory for a central atom with three bonding pairs and one lone pair.[1]

The chemical structure can be represented by the following SMILES notation: CCCCCCCCP(CCCCCCCC)CCCCCCCC.[2]

Applications in Research and Development

This compound is a critical reagent in the synthesis of advanced materials, most notably semiconductor nanocrystals, also known as quantum dots (QDs).[3][9][10] Its primary roles in these syntheses are:

-

Solvent: Its high boiling point makes it a suitable medium for high-temperature nanoparticle synthesis.[11]

-

Stabilizing Agent/Capping Ligand: The phosphorus atom coordinates to the surface of growing nanocrystals, preventing aggregation and allowing for precise control over their size and shape.[11]

-

Precursor Reactant: It can react with elemental chalcogens (like selenium or sulfur) to form reactive precursors, such as this compound selenide (B1212193) (TOPSe), which are then used in the synthesis of metal chalcogenide nanoparticles.[6][12]

Due to their unique optical properties, the quantum dots synthesized using this compound have potential applications in bioimaging and diagnostics. While TOP itself is not a direct therapeutic agent, its role in creating these advanced materials makes it relevant to the field of drug development and delivery.[10]

Experimental Protocol: Synthesis of Cadmium Selenide (CdSe) Quantum Dots via Hot-Injection

The hot-injection method is a widely used technique for the synthesis of high-quality quantum dots, where this compound plays a crucial role.[1] Below is a detailed protocol for the synthesis of CdSe QDs.

Warning: This procedure involves toxic and carcinogenic reagents and should be performed in a fume hood with appropriate personal protective equipment by trained personnel.[2]

Materials and Reagents:

-

Cadmium oxide (CdO)[2]

-

Oleic acid[2]

-

1-Octadecene (ODE)[2]

-

Selenium (Se) powder[2]

-

This compound (TOP)[2]

-

Inert gas (Argon or Nitrogen)

-

Three-neck flask, heating mantle, condenser, thermocouple, and syringe

Procedure:

-

Preparation of Selenium Precursor (TOPSe):

-

In an inert atmosphere (e.g., a glovebox), dissolve selenium powder in this compound to create a 1 M stock solution of this compound selenide (TOPSe).[4] For a smaller scale, combine 30 mg of selenium powder with 0.4 mL of this compound and 5 mL of 1-octadecene.[2]

-

Gently heat the mixture until the selenium completely dissolves, forming a clear solution.[2]

-

Allow the TOPSe solution to cool to room temperature and load it into a syringe for injection.[2]

-

-

Preparation of Cadmium Precursor:

-

Hot-Injection and Nanocrystal Growth:

-

Continue heating the cadmium precursor solution to the desired injection temperature, typically between 225-280 °C.[2]

-

Rapidly inject 1 mL of the TOPSe solution into the hot reaction flask with vigorous stirring.[2][4]

-

The injection will cause a rapid nucleation of CdSe nanocrystals.

-

The size of the quantum dots is controlled by the reaction time and temperature after injection. To obtain different sizes, small aliquots can be withdrawn at various time points and quenched in vials at room temperature.[2]

-

Experimental Workflow Diagram

References

- 1. set-science.com [set-science.com]

- 2. Make Quantum Dots (Cadmium Selenide Type) (with Pictures) - Instructables [instructables.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.fsu.edu [chem.fsu.edu]

- 5. blog.strem.com [blog.strem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. didattica.uniroma2.it [didattica.uniroma2.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tri-n-octylphosphine: Versatile Reagent in Nanoparticle Synthesis and Catalysis_Chemicalbook [chemicalbook.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physical Properties of Trioctylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylphosphine (TOP) is an organophosphorus compound with the chemical formula P(C₈H₁₇)₃. It is a key reagent in various fields of chemical synthesis and materials science, valued for its properties as a ligand, reducing agent, and stabilizer.[1] At room temperature, it presents as a colorless to pale yellow, oily liquid with a characteristic faint odor.[1][2] This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its critical role in the synthesis of nanomaterials. Given its air-sensitive nature, handling and storage under an inert atmosphere are recommended.[3][4]

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in synthesis and purification processes. A summary of these properties is presented below.

Data Presentation: Physical Properties of this compound

| Property | Value | Units | Conditions |

| Molecular Formula | C₂₄H₅₁P | - | - |

| Molecular Weight | 370.64 | g/mol | - |

| Appearance | Colorless to light yellow, clear liquid | - | 20 °C |

| Density | 0.831 | g/mL | 25 °C |

| Boiling Point | 284 - 291 | °C | 50 mmHg |

| 445 | °C | 760 mmHg | |

| 234 | °C | 1 mmHg | |

| Melting Point | -60 | °C | - |

| Flash Point | 147 | °C | Closed Cup |

| Autoignition Temperature | 168 | °C | - |

| Vapor Pressure | < 0.1 | mmHg | 20 °C |

| Refractive Index | 1.468 - 1.470 | n₂₀/D | 20 °C |

| Solubility | Insoluble | - | Water |

| Soluble | - | Nonpolar organic solvents (e.g., hexane, toluene) |

Data compiled from multiple sources.[1][2][3][5][6][7][8][9][10][11][12][13][14]

Experimental Protocols

Accurate determination of physical properties is crucial for the safe and effective use of chemical compounds. The following are detailed methodologies for key experiments, adapted for the air-sensitive nature of this compound. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for small sample volumes and minimizes exposure to the air-sensitive compound.

Apparatus:

-

Thiele tube

-

High-temperature resistant oil (e.g., mineral oil)

-

Micro test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Inert gas source (e.g., nitrogen or argon)

Procedure:

-

Place a small amount (approximately 0.5 mL) of this compound into the micro test tube.

-

Invert the capillary tube (sealed end up) and place it inside the micro test tube containing the sample.

-

Attach the micro test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with high-temperature resistant oil to a level just above the upper arm.

-

Carefully insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a controlled flame or heating mantle.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn back into the capillary tube. Record this temperature.

-

To minimize oxidation, a gentle stream of inert gas can be passed over the top of the Thiele tube throughout the experiment.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

-

Inert gas source

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), carefully fill the pycnometer with this compound, avoiding the introduction of air bubbles.

-

Place the filled pycnometer in the thermostatic water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate.

-

Once equilibrated, carefully adjust the volume of the liquid to the calibration mark on the pycnometer.

-

Remove the pycnometer from the water bath, dry the exterior, and allow it to return to room temperature.

-

Weigh the filled pycnometer and record the mass (m₂).

-

Clean the pycnometer and repeat the procedure with a reference liquid of known density at the same temperature (e.g., deionized water). Record the mass of the pycnometer filled with the reference liquid (m₃).

-

Calculate the density of this compound using the following formula: ρ_TOP = (m₂ - m₁) / (m₃ - m₁) * ρ_ref where ρ_TOP is the density of this compound and ρ_ref is the density of the reference liquid.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., isopropanol)

-

Lens paper

Procedure:

-

Turn on the Abbe refractometer and the constant temperature water circulator, setting the latter to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Open the prism of the refractometer and clean the surfaces with a suitable solvent and lens paper.

-

Place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is visible, adjust the compensator dial to eliminate it.

-

Read the refractive index value from the scale.

-

Clean the prism surfaces thoroughly after the measurement.

Mandatory Visualization: Role in Nanoparticle Synthesis

This compound is not typically involved in biological signaling pathways. However, it plays a crucial and well-documented role as a solvent, stabilizing agent, and ligand in the synthesis of high-quality semiconductor nanocrystals, such as cadmium selenide (B1212193) (CdSe) quantum dots.[3][6][9][15] The following diagram illustrates a typical workflow for this process.

Caption: Workflow of CdSe quantum dot synthesis where this compound is a key solvent and ligand.

References

- 1. lcslaboratory.com [lcslaboratory.com]

- 2. delltech.com [delltech.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. store.astm.org [store.astm.org]

- 6. Collection - Role of this compound in the Synthesis of Quantum Dots: A Modulator of Nucleation, Growth, and Solubility - The Journal of Physical Chemistry C - Figshare [figshare.com]

- 7. Collection - Role of this compound in the Synthesis of Quantum Dots: A Modulator of Nucleation, Growth, and Solubility - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]

- 8. store.astm.org [store.astm.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. A tri-n-octylphosphine-assisted successive ionic layer adsorption and reaction method to synthesize multilayered core–shell CdSe–ZnS quantum dots with extremely high quantum yield - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. blog.strem.com [blog.strem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Trioctylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of trioctylphosphine (TOP), a versatile organophosphorus compound with significant applications in nanotechnology and chemical synthesis. This document consolidates key data, outlines experimental methodologies, and presents visual workflows to facilitate a deeper understanding of this compound for research and development purposes.

Core Physicochemical Data

This compound, identified by the CAS Number 4731-53-7, is a colorless liquid at room temperature.[1] Its key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Melting Point | -60 °C | Not Specified |

| Boiling Point | 284-291 °C | at 50 mmHg |

| 445 °C | at 760 mmHg | |

| CAS Number | 4731-53-7 | N/A |

Experimental Protocols

While specific experimental protocols for the determination of this compound's boiling and melting points are not extensively detailed in publicly available literature, standard methodologies are employed for such characterizations.

Melting Point Determination (General Protocol)

The melting point of a compound like this compound, which is liquid at room temperature, would be determined using a cryostat. For solid compounds, a standard method involves a capillary tube and a melting point apparatus.

Apparatus:

-

Capillary tubes

-

Melting point apparatus with a calibrated thermometer or sensor

-

Mortar and pestle (for solid samples)

Procedure:

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is determined by distillation. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded as the boiling point. For substances that decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

Applications in Synthesis: A Workflow Perspective

This compound is a crucial reagent in the synthesis of various nanomaterials, acting as a solvent, a reducing agent, and a stabilizing ligand. Its role in the synthesis of Cadmium Sulfide (CdS) nanorods provides a clear example of its utility.

Chemical Reactivity: Oxidation to this compound Oxide

This compound readily reacts with oxygen to form this compound oxide (TOPO).[2] This reaction is a key consideration when handling TOP, often necessitating air-free techniques. The synthesis of TOPO itself can be a multi-step process.

References

An In-depth Technical Guide to the Solubility of Trioctylphosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of trioctylphosphine (TOP) in various organic solvents. Given its widespread use as a high-boiling solvent, a stabilizing agent for nanoparticles, and a ligand in organometallic chemistry, understanding its solubility is critical for experimental design and process optimization.

General Solubility Behavior

This compound is a nonpolar organophosphorus compound.[1] Its molecular structure, featuring three long alkyl (octyl) chains, imparts significant lipophilicity.[1] Consequently, it exhibits high solubility in nonpolar organic solvents and is largely immiscible with polar solvents such as water.[1][2][3][4][5] The principle of "like dissolves like" is a strong predictor of its solubility behavior; TOP readily mixes with solvents of similar low polarity.[1]

Qualitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility of this compound | Reference |

| Toluene | C₇H₈ | Nonpolar | Soluble/Miscible | [1][6] |

| Hexane | C₆H₁₄ | Nonpolar | Soluble/Miscible | [1][6] |

| Chloroform | CHCl₃ | Nonpolar | Soluble | [1][6] |

| Water | H₂O | Very Polar | Immiscible | [2][3][4][5] |

Note: The information provided is qualitative. For precise applications, experimental determination of solubility under specific conditions is recommended.

Experimental Protocol for Determining Liquid-Liquid Miscibility/Solubility

The following is a synthesized, general protocol for determining the miscibility or solubility of a liquid compound like this compound in an organic solvent. This method is based on standard laboratory practices for visual miscibility determination and can be adapted for more quantitative analysis.

Objective: To determine if this compound is miscible, partially soluble, or immiscible in a given organic solvent at a specific temperature.

Materials:

-

This compound (TOP), high purity

-

Organic solvent of interest (e.g., hexane, toluene, ethanol)

-

Calibrated glass vials or test tubes with secure caps

-

Pipettes or syringes for accurate volume measurement

-

Vortex mixer or shaker

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Light source for clear observation

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.[3] Perform all operations in a well-ventilated fume hood, as TOP and many organic solvents are volatile and may be hazardous.

-

Initial Miscibility Test (Qualitative):

-

To a glass vial, add equal volumes (e.g., 2 mL each) of this compound and the test solvent.

-

Securely cap the vial and vortex or shake vigorously for 1-2 minutes to ensure thorough mixing.

-

Allow the vial to stand undisturbed for at least 30 minutes at a controlled temperature.

-

Observe the mixture against a light source.

-

Miscible: The mixture remains a single, clear, and homogeneous phase.

-

Immiscible: Two distinct layers are formed.

-

Partially Soluble: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

-

-

Gravimetric Analysis for a Saturated Solution (Quantitative - if not fully miscible):

-

Prepare a series of vials with a known volume of the solvent.

-

Incrementally add known volumes of this compound to each vial.

-

After each addition, cap the vial and agitate until the TOP is fully dissolved.

-

Continue adding TOP until a slight, persistent cloudiness or a second phase appears, indicating that the saturation point has been reached.

-

The total volume of TOP added to the known volume of solvent before saturation is the solubility at that temperature.

-

For more precise measurements, a known mass of the saturated solution can be taken, the solvent evaporated under controlled conditions, and the mass of the remaining TOP measured.[7][8][9]

-

Safety Precautions:

-

Always handle this compound and organic solvents in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is air-sensitive and can oxidize to this compound oxide; handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for applications where purity is critical.[10]

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before beginning any experimental work.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a liquid solute in a liquid solvent.

Caption: Workflow for determining liquid-liquid miscibility.

This technical guide summarizes the known solubility characteristics of this compound in organic solvents and provides a practical framework for its experimental determination. For mission-critical applications, it is imperative to determine solubility under the specific conditions of temperature and pressure relevant to the process.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 4731-53-7 [chemicalbook.com]

- 3. Tri-n-octylphosphine, tech. 90% | Fisher Scientific [fishersci.ca]

- 4. Cas 4731-53-7,TRI-N-OCTYLPHOSPHINE | lookchem [lookchem.com]

- 5. Tri-n-octylphosphine [chembk.com]

- 6. This compound oxide - Wikipedia [en.wikipedia.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Trioctylphosphine (CAS: 4731-53-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

Trioctylphosphine (TOP), identified by the CAS number 4731-53-7, is an organophosphorus compound with the chemical formula P(C₈H₁₇)₃.[1][2] It is a colorless to pale yellow, viscous liquid at room temperature, characterized by a high boiling point and low volatility.[3][4] As a tertiary phosphine, the central phosphorus atom possesses a lone pair of electrons, rendering the molecule nucleophilic and allowing it to function as a versatile ligand and reagent in a multitude of chemical transformations.[5] Its three long octyl chains impart high lipophilicity, making it soluble in nonpolar organic solvents like hexane (B92381) and toluene, but immiscible with water.[6][7]

This unique combination of a reactive phosphorus center and bulky, solubilizing alkyl groups makes TOP an indispensable tool in modern materials science and catalysis. It is particularly renowned for its roles as a stabilizing agent and solvent in the synthesis of nanomaterials, a ligand in transition metal-catalyzed reactions, and a precursor for other important chemical species like this compound oxide (TOPO).[7][8][9]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4731-53-7 | |

| Molecular Formula | C₂₄H₅₁P | [10] |

| Molecular Weight | 370.64 g/mol | [10] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Density | 0.831 g/mL at 25 °C | [11] |

| Boiling Point | 284-291 °C at 50 mmHg | [7] |

| Melting Point | -60 °C | [12] |

| Flash Point | 147 °C (297 °F) - closed cup | [7] |

| Refractive Index | n20/D 1.468 | [7] |

| Water Solubility | Immiscible | [6][7] |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene, chloroform) | [6] |

Table 2: Spectroscopic Data

| Spectroscopy Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available for structural confirmation. | [13] |

| ³¹P NMR | Spectra available for analyzing phosphorus environment and complexation. | [14] |

Synthesis and Chemical Reactivity

Synthesis Pathways

The industrial synthesis of trialkylphosphines like TOP typically involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with an appropriate organometallic reagent, such as an octyl Grignard reagent (octylmagnesium bromide). While specific, detailed industrial protocols are proprietary, a general representation of this common laboratory-scale synthesis is illustrated below.

Key Reactions

This compound's reactivity is dominated by the lone pair on the phosphorus atom.

-

Oxidation: TOP is sensitive to air and readily reacts with oxygen to form the more stable this compound oxide (TOPO).[1] This reaction necessitates the use of air-free techniques for handling and storage.[1][10]

-

Reaction with Chalcogens: It reacts with elemental selenium to produce this compound selenide (B1212193) (TOPSe), a key reagent in the synthesis of cadmium selenide (CdSe) quantum dots.[1][15] Similarly, it reacts with sulfur to yield this compound sulfide.[11]

-

Ligand Coordination: As a soft, σ-donating ligand, TOP coordinates with various transition metals (e.g., Palladium, Nickel) to form stable organometallic complexes.[9] The bulky octyl groups influence the steric environment around the metal center, which is crucial for controlling reactivity and selectivity in catalytic cycles.[9][16]

Core Applications and Logical Relationships

This compound is a cornerstone reagent in several advanced technology fields. Its functions are diverse, ranging from a passive solvent and stabilizer to an active ligand and reactant.

-

Nanomaterial Synthesis: TOP is a critical component in the synthesis of colloidal nanoparticles, especially semiconductor quantum dots (QDs) like CdSe.[8] It serves multiple roles: as a high-boiling point solvent, a stabilizing agent that caps (B75204) the nanoparticle surface to prevent aggregation, and a reagent for preparing precursors like TOPSe.[15][17][18] Its presence modulates nucleation and growth, allowing for precise control over particle size and properties.[8][19]

-

Homogeneous Catalysis: As an electron-rich, bulky alkylphosphine ligand, TOP is highly effective in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[9] It promotes key steps in the catalytic cycle, such as oxidative addition and reductive elimination, enhancing catalyst efficiency and stability.

-

Metal Phosphide Synthesis: TOP can serve as a phosphorus source for the low-temperature conversion of various metals and metal nanocrystals into metal phosphides, materials with interesting catalytic and electronic properties.[17][20]

Experimental Protocols

Protocol 1: Synthesis of Cadmium Sulfide (CdS) Nanorods

This protocol details a method where this compound serves as both the solvent and the stabilizing agent, simplifying the synthesis.[17]

Materials:

-

Cadmium acetate (B1210297) (Cd(OAc)₂)

-

Elemental sulfur powder

-

This compound (TOP)

-

Standard air-free synthesis equipment (Schlenk line, flasks, etc.)

Procedure:

-

Under a nitrogen (N₂) atmosphere, dissolve 40 mg of cadmium acetate in 3 mL of hot TOP in a three-neck flask.

-

In a separate vial, dissolve 24.0 mg of elemental sulfur powder in 1 mL of TOP, mixing vigorously until a clear solution is formed.

-

Heat the cadmium solution to 260 °C.

-

Swiftly inject the sulfur-TOP solution into the hot cadmium solution.

-

Maintain the reaction temperature at 260 °C with vigorous stirring for 6 hours.

-

After the reaction period, cool the resulting yellow solution to approximately 50 °C.

-

Add methanol to precipitate the CdS nanorods.

-

Isolate the product by centrifugation, discard the supernatant, and dry the nanorod powder under vacuum.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Table 3: Hazard Information

| Hazard Type | GHS Classification & Statements | Precautionary Measures | Reference(s) |

| Corrosivity | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [10][21] |

| Air Sensitivity | Reacts with oxygen. | Handle and store under an inert gas (e.g., Nitrogen, Argon). Keep container tightly closed. | [1][10][22] |

| Handling | Stench. Corrosive. | Use only under a chemical fume hood. Avoid breathing vapors, mist, or gas. Wash hands thoroughly after handling. | [10][22][23] |

| Storage | Combustible corrosive material. | Store locked up in a dry, cool, and well-ventilated place. Containers which are opened must be carefully resealed and kept upright. | [10][22] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains. | [10][21] |

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[10][22]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][22]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[10][22]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10][22]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. CAS 4731-53-7: this compound | CymitQuimica [cymitquimica.com]

- 4. strem.com [strem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | 4731-53-7 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. geneseo.edu [geneseo.edu]

- 11. webqc.org [webqc.org]

- 12. Page loading... [guidechem.com]

- 13. This compound(4731-53-7) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. blog.strem.com [blog.strem.com]

- 16. nbinno.com [nbinno.com]

- 17. Tri-n-octylphosphine: Versatile Reagent in Nanoparticle Synthesis and Catalysis_Chemicalbook [chemicalbook.com]

- 18. This compound oxide - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemicalbook.com [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

Trioctylphosphine: A Comprehensive Safety and Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the safety data sheet (SDS) for trioctylphosphine (TOP), a critical reagent in various research and development applications, including nanoparticle synthesis and as a pharmaceutical intermediate.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, hazards, handling procedures, and emergency protocols.

Core Safety and Hazard Information

This compound is classified as a hazardous substance, primarily causing severe skin burns and serious eye damage.[2][3][4][5][6][7] Ingestion can also lead to severe swelling and damage to the gastrointestinal tract.[5][8] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][4]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound as follows:

-

Serious Eye Damage/Eye Irritation: Category 1[2][3][4][5][9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, targeting the respiratory system.[5]

The following diagram illustrates the logical flow of the GHS classification for this compound, leading to the assigned hazard statements and pictograms.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₄H₅₁P | [3][7][11][12] |

| Molecular Weight | 370.64 g/mol | [3][7][10][11][12] |

| Appearance | Colorless to pale yellow liquid | [4][7][8][11][12] |

| Odor | Unpleasant, garlic-like | [7][8] |

| Density | 0.831 g/mL at 25 °C | [9][10][11][13] |

| Boiling Point | 284-291 °C at 50 mmHg | [4][9][10][11][13] |

| Flash Point | 147 °C (296.6 °F) - closed cup | [10] |

| Water Solubility | Immiscible | [5][8][13] |

| Refractive Index | n20/D 1.468 (lit.) | [10][13] |

Toxicological Data

The toxicity of this compound has been evaluated through various studies, with the following data being reported:

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 5600 mg/kg | [5][6][9] |

| LD50 | Rabbit | Dermal | 5800 - 6600 mg/kg | [5][6][9] |

Experimental Protocols

The safety classifications of this compound are based on standardized experimental protocols. Below are summaries of the methodologies for key toxicological assessments.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause irreversible skin damage.[12][13][14][15][16]

-

Animal Model: The albino rabbit is the preferred species for this test.[12]

-

Test Substance Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to a small area of the animal's skin (approximately 6 cm²).[12] An untreated area of skin serves as a control.

-

Exposure Duration: The substance is left in contact with the skin for up to 4 hours.[12][14]

-

Observation: After the exposure period, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[12][14]

-

Classification: If corrosive effects are observed, the test is terminated.[14] If irritation persists to the end of the 14-day observation period, the substance is classified as an irritant.[12] The severity and reversibility of the skin reactions determine the final classification.

Acute Oral Toxicity (LD50) Testing

The LD50 (Lethal Dose, 50%) test determines the single dose of a substance that is expected to cause death in 50% of a test animal population.[17][18]

-

Animal Model: Rodents, such as rats or mice, are commonly used.[17][18] Animals are typically fasted before the administration of the test substance.[18][19]

-

Dose Administration: The substance is administered orally, usually via gavage, in graduated doses to several groups of animals.[17]

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[17][18]

-

Data Analysis: The LD50 value is statistically derived from the dose-response data, representing the dose at which 50% of the animals in a group are expected to die.[17]

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid measures are critical. The following workflow diagram outlines the recommended procedures.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[4][5] Avoid contact with skin, eyes, and clothing.[2][4] Do not breathe vapors or mist.[2] Wear appropriate personal protective equipment (PPE).[2][3][4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][4] Store locked up and away from incompatible materials such as oxidizing agents and air, as it is air-sensitive.[2][3][5][6]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN 166 or NIOSH standards.[2][3][4]

-

Skin Protection: Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing to prevent skin contact.[2][8]

-

Respiratory Protection: If inhalation of vapors or mists is possible, use a NIOSH-approved respirator with an organic vapor cartridge.[2][20][21][22]

This guide is intended to supplement, not replace, the information provided in the official Safety Data Sheet from the manufacturer. Always refer to the specific SDS for the product you are using for the most accurate and up-to-date information.

References

- 1. nbinno.com [nbinno.com]

- 2. webqc.org [webqc.org]

- 3. This compound | 4731-53-7 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. skanwear.com [skanwear.com]

- 6. Learn about EN166 - Personal Eye Protection Standard - Baymro Safety China, start PPE to MRO, protective equipment supplier/manufacturer in China [baymro.com]

- 7. This compound | C24H51P | CID 20851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. cladsafety.co.uk [cladsafety.co.uk]

- 10. This compound technical grade, 90 4731-53-7 [sigmaaldrich.com]

- 11. Page loading... [guidechem.com]

- 12. oecd.org [oecd.org]

- 13. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. fda.gov [fda.gov]

- 19. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 20. theridgepro.com [theridgepro.com]

- 21. fibreglast.com [fibreglast.com]

- 22. fgci.com [fgci.com]

An In-depth Technical Guide to the Hazards and Toxicity of Trioctylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctylphosphine (TOP) is a versatile organophosphorus compound widely utilized in chemical synthesis, particularly in the fabrication of nanomaterials. Despite its utility, TOP presents significant health and environmental hazards that necessitate careful handling and a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the known hazards and toxicity of this compound, including its physicochemical properties, toxicological data, mechanisms of toxicity, and environmental impact. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the safe and responsible use of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic garlic-like odor. It is readily oxidized in the air to form this compound oxide (TOPO).[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4731-53-7 | [3] |

| Molecular Formula | C24H51P | [3] |

| Molecular Weight | 370.64 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Garlic-like | [1] |

| Boiling Point | 284-291 °C at 50 mmHg | [1] |

| Density | 0.831 g/mL at 25 °C | [1] |

| Flash Point | 147 °C (closed cup) | [4] |

| Solubility | Immiscible with water | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its severe corrosive effects on skin and eyes.

GHS Classification:

-

Skin Corrosion/Irritation, Category 1B (H314: Causes severe skin burns and eye damage)[3][4]

-

Serious Eye Damage/Eye Irritation, Category 1 (H318: Causes serious eye damage)[3]

Pictogram:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements for the safe handling, storage, and disposal of this compound is provided in the table below.[3]

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER/doctor. |

| P363 | Wash contaminated clothing before reuse. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

The toxicity of this compound has been evaluated through various studies, primarily focusing on acute toxicity and local effects on skin and eyes.

Acute Toxicity

| Route | Species | Test | Value | Reference(s) |

| Oral | Rat | LD50 | 5,600 mg/kg | [1][5][6] |

| Dermal | Rabbit | LD50 | 5,800 - 6,600 mg/kg | [1][5][6] |

| Inhalation | Mouse | LC | > 1,600 mg/m³/10min | [7] |

Skin Corrosion/Irritation

This compound is classified as causing severe skin burns.[3][4] Studies conducted on rabbits according to OECD Test Guideline 404 have demonstrated its corrosive nature.[1] Direct contact with the skin can lead to irreversible tissue damage.[1]

Serious Eye Damage/Irritation

The compound is also classified as causing serious eye damage.[3] In studies following OECD Test Guideline 405, it has been shown to cause severe, irreversible damage to the eyes of rabbits.[1]

Other Toxicological Endpoints

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[5]

-

Reproductive Toxicity: No data available.[5]

-

Specific Target Organ Toxicity (Single and Repeated Exposure): No data available.[5]

Mechanisms of Toxicity

The toxicity of this compound can be attributed to two primary mechanisms: its corrosive nature and, as a member of the organophosphorus class of compounds, its potential to inhibit acetylcholinesterase.

Corrosivity

The severe skin and eye burns caused by this compound are a result of its chemical reactivity. As a phosphine (B1218219) derivative, the phosphorus atom has a lone pair of electrons, making it a nucleophile and a reducing agent. Upon contact with moisture in tissues, it can be oxidized to this compound oxide. This reaction can be exothermic and, along with the inherent basicity of the phosphine, can lead to the denaturation of proteins and the saponification of lipids in cell membranes, resulting in coagulative necrosis and deep tissue damage.

Acetylcholinesterase Inhibition

Organophosphorus compounds are well-known inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[8][9] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a range of neurological effects.[8][9] While this compound is not primarily known for its systemic neurotoxicity at typical exposure levels, this mechanism is a potential concern, especially in cases of significant systemic absorption.

Caption: Acetylcholinesterase Inhibition by this compound.

Environmental Fate and Ecotoxicity

Limited specific data is available on the environmental fate and ecotoxicity of this compound. However, its physical and chemical properties provide some indications of its likely environmental behavior.

-

Persistence and Degradation: As an organophosphorus compound, this compound is susceptible to oxidation, which would lead to the formation of this compound oxide.[10] The long alkyl chains suggest that it is not readily biodegradable.

-

Bioaccumulation: With a high molecular weight and low water solubility, this compound has the potential to bioaccumulate in aquatic organisms.

Experimental Protocols

The toxicological data for this compound have been generated following standardized test guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423)

This method involves the administration of the test substance to rats in a stepwise procedure. A starting dose is given to a small group of animals. Depending on the outcome, the dose for the next group is adjusted up or down. Observations for signs of toxicity and mortality are made over a 14-day period.

Caption: Simplified workflow for OECD 423 Acute Oral Toxicity.

Acute Dermal Toxicity (OECD 402)

In this test, the substance is applied to a shaved area of the skin of rabbits. The site is then covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality over a 14-day period.

Skin and Eye Irritation/Corrosion (OECD 404 & 405)

For skin irritation (OECD 404), the substance is applied to a small patch of skin on a rabbit and observed for signs of erythema and edema. For eye irritation (OECD 405), a small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for corneal opacity, iritis, and conjunctival redness and chemosis.

Safe Handling and Emergency Procedures

Given its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[5]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Conclusion

This compound is a valuable chemical reagent, but it poses significant hazards, primarily due to its severe corrosive effects on the skin and eyes. While acute systemic toxicity appears to be low, the potential for acetylcholinesterase inhibition should not be disregarded. The lack of comprehensive data on its chronic toxicity, reproductive effects, and environmental impact underscores the need for further research and a precautionary approach to its use and disposal. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount to mitigate the risks associated with this compound. This guide provides a foundational understanding of the hazards and toxicity of this compound to promote a culture of safety among researchers and professionals in the field.

References

- 1. chemview.epa.gov [chemview.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the thermal decomposition effects in TOPO capped ZnO nanocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. agc-chemicals.com [agc-chemicals.com]

- 6. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. Hydrophobic functional liquids based on this compound oxide (TOPO) and carboxylic acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Storage and Handling of Trioctylphosphine

For researchers, scientists, and drug development professionals, the safe and effective use of reagents is paramount. Trioctylphosphine (TOP), a common reagent in various chemical syntheses, requires specific storage and handling procedures to ensure laboratory safety and maintain its chemical integrity. This guide provides a comprehensive overview of the necessary protocols for managing this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless, viscous liquid with an unpleasant odor.[1] It is an organophosphorus compound that is immiscible with water.[2][3] A key characteristic of this compound is its sensitivity to air, as it readily oxidizes to form this compound oxide.[3][4] This reactivity necessitates handling and storage under an inert atmosphere to prevent degradation.[5][6]

Storage Procedures

Proper storage of this compound is crucial for maintaining its quality and preventing hazardous situations. It should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[7]

Key Storage Requirements:

-

Inert Atmosphere: Due to its air sensitivity, this compound must be stored under an inert gas such as argon or nitrogen.[5][6]

-

Container: Keep the container tightly closed and sealed.[5][6][7] Original containers are recommended, which may include lined metal cans or plastic pails.[1] If a can is used as an inner package, it must have a screwed enclosure.[1]

-

Locked Storage: It is recommended to store this compound in a locked-up area.[5][7]

The following table summarizes the key quantitative data for storage conditions:

| Parameter | Recommended Condition | Citations |

| Storage Temperature | Store in a cool place. The recommended storage temperature is typically indicated on the product label. | [6] |

| Atmosphere | Handle and store under an inert gas. | [5][6] |

| Container Integrity | Keep container tightly closed in a dry and well-ventilated place. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. | [5][6] |

Handling Procedures

Safe handling of this compound is essential to prevent exposure and accidents. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

General Handling Precautions:

-

Avoid all personal contact, including inhalation of vapors or mist.[1][7]

-

Wear appropriate personal protective equipment (PPE) at all times.[1][5]

-

Wash hands thoroughly after handling and before breaks.[5][6]

-

Do not allow clothing wet with the material to remain in contact with the skin.[1]

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: A flowchart outlining the necessary steps for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to protect against skin and eye contact, and inhalation.

| PPE Category | Specification | Citations |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). | [5][7] |

| Skin Protection | Chemical-resistant gloves (e.g., Neoprene or nitrile rubber). Wear suitable protective clothing, such as a lab coat or overalls, and a PVC apron. | [1][7] |

| Respiratory Protection | If there is a risk of overexposure to vapors or mists, use a NIOSH-certified respirator with an appropriate cartridge (e.g., organic vapor - amine gas). | [1][7] |

Incompatibilities and Hazardous Decomposition Products

This compound is incompatible with strong oxidizing agents.[1][2][3][7] Contact with these substances can lead to vigorous reactions and should be strictly avoided. The material is also sensitive to air.[3][5][6]

Upon combustion or thermal decomposition, this compound can produce hazardous products, including:

The following diagram illustrates the key incompatibilities and storage considerations for this compound.

Caption: A diagram showing the chemical incompatibilities and essential storage conditions for this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol | Citations |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [5][6][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][6][9] |

Spill Response

In the case of a spill, the following steps should be taken:

-

Evacuate: Evacuate unnecessary personnel from the area and move upwind.[1][9]

-

Contain: Prevent the spill from entering drains or waterways.[5][7] Contain the spill with dikes or absorbents.[7]

-

Absorb: Soak up the spill with an inert absorbent material (e.g., sand, earth, vermiculite).[2][5][6]

-

Collect: Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[2][5][6]

-

Clean: Clean the spill area thoroughly.

-

Decontaminate: Wash all contaminated clothing before reuse.[7]

Fire-Fighting Measures

This compound is combustible.[1] In the event of a fire involving this substance:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6][9] Do not use a solid water stream as it may scatter and spread the fire.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][2][5]

-

Evacuation: If a large container is involved in a fire, consider evacuation in all directions.[1]

Waste Disposal

Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][5] Do not allow the chemical to enter drains.[5][6][7] It is advisable to consult with a licensed professional waste disposal service to ensure proper disposal.[6]

By adhering to these storage and handling procedures, researchers and professionals can safely and effectively utilize this compound in their work while minimizing risks to themselves, their colleagues, and the environment.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. geneseo.edu [geneseo.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. echemi.com [echemi.com]

A Technical Guide to Trioctylphosphine: From Commercial Suppliers to Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylphosphine (TOP) is a versatile organophosphorus compound with the chemical formula P(C₈H₁₇)₃. It is a clear, colorless to pale yellow liquid that is widely utilized in materials science and chemical synthesis. Its primary applications are as a high-boiling point solvent, a stabilizing agent for nanoparticles, and as a reactant in the synthesis of various nanomaterials, including quantum dots and metal phosphides.[1][2][3] This technical guide provides a comprehensive overview of commercially available this compound, its key applications with detailed experimental protocols, and a discussion of the potential biological implications of related organophosphorus compounds.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound in different grades and quantities. The selection of a suitable supplier and grade is crucial and depends on the specific requirements of the research or application, particularly concerning purity. Technical grade TOP, which is often around 90% pure, is commonly used in applications where high purity is not critical. For more sensitive applications, such as the synthesis of high-quality quantum dots, higher purity grades (≥97% or 99%) are recommended.[2][4]

Below is a summary of some commercial suppliers and their typical product specifications. Please note that availability and specifications are subject to change, and it is always recommended to consult the supplier's website or technical datasheets for the most current information.

| Supplier | Grade | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Sigma-Aldrich (Merck) | Technical Grade | 90% | 4731-53-7 | C₂₄H₅₁P | 370.64 | Liquid |

| Reagent Grade | 97% | 4731-53-7 | C₂₄H₅₁P | 370.64 | Liquid | |

| Thermo Fisher Scientific (Acros Organics) | Technical Grade | 90% | 4731-53-7 | C₂₄H₅₁P | 370.64 | Liquid |

| Strem Chemicals | min. 97% | 4731-53-7 | C₂₄H₅₁P | 370.60 | Colorless to pale yellow liquid | |

| Chem-Impex | ≥ 99% | 4731-53-7 | C₂₄H₅₁P | 370.64 | Colorless transparent liquid | |

| Ottokemi | Technical Grade | 90% | 4731-53-7 | C₂₄H₅₁P | 370.64 | Colorless to yellow liquid |

| CymitQuimica | 95% | 4731-53-7 | C₂₄H₅₁P | 370.6355 | Liquid | |

| NINGBO INNO PHARMCHEM CO.,LTD. | Varies | High Purity | 4731-53-7 | C₂₄H₅₁P | 370.64 | Not specified |

Key Applications and Experimental Protocols

This compound's primary role in research and development is in the synthesis of nanomaterials. It can act as a solvent, a stabilizing ligand to control nanoparticle growth and prevent aggregation, and as a phosphorus source for the synthesis of metal phosphides.[3][5][6]

Synthesis of Cadmium Selenide (B1212193) (CdSe) Quantum Dots

This compound is a critical component in the synthesis of high-quality CdSe quantum dots, where it is used to prepare the selenium precursor, this compound selenide (TOPSe).

Experimental Protocol:

-

Preparation of Cadmium Precursor: In a three-neck flask, combine cadmium oxide (CdO), oleic acid, and 1-octadecene (B91540). Heat the mixture under an inert atmosphere (e.g., argon) to approximately 250-300 °C until the solution becomes clear, indicating the formation of cadmium oleate.

-

Preparation of Selenium Precursor (TOPSe): In a separate flask, dissolve selenium powder in this compound by gentle heating under an inert atmosphere. This forms a solution of this compound selenide (TOPSe).

-

Injection and Growth: Rapidly inject the TOPSe solution into the hot cadmium precursor solution. The temperature will drop slightly. The growth of CdSe nanocrystals is initiated upon injection. The size of the quantum dots can be controlled by varying the reaction time and temperature.

-

Quenching and Purification: After the desired reaction time, cool the reaction mixture to stop the growth of the nanocrystals. The quantum dots can then be purified by precipitation with a non-solvent (e.g., methanol (B129727) or ethanol) followed by centrifugation.

Synthesis of Gold Nanoparticles

This compound can be used as a capping agent to stabilize gold nanoparticles (AuNPs) in organic solvents.

Experimental Protocol:

-

Phase Transfer of Gold Ions: Dissolve gold(III) chloride trihydrate (HAuCl₄·3H₂O) in deionized water. In a separate container, dissolve a phase transfer catalyst, such as tetraoctylammonium bromide (TOAB), in toluene. Mix the two solutions vigorously to transfer the gold ions into the organic phase.

-